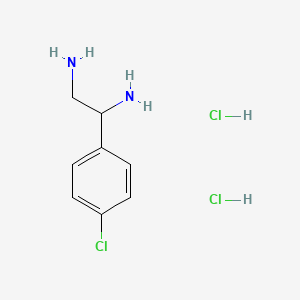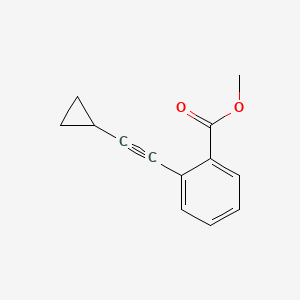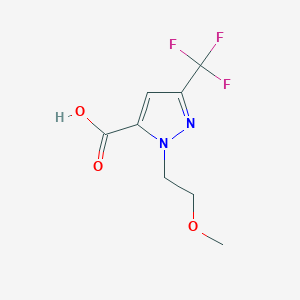![molecular formula C12H16BFN2O3 B1472976 [4-Fluoro-3-(4-methylpiperazine-1-carbonyl)phenyl]boronic acid CAS No. 1449135-54-9](/img/no-structure.png)
[4-Fluoro-3-(4-methylpiperazine-1-carbonyl)phenyl]boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[4-Fluoro-3-(4-methylpiperazine-1-carbonyl)phenyl]boronic acid” is a boronic acid derivative. It has a molecular weight of 248.09 . The compound is solid at room temperature .
Synthesis Analysis
The synthesis of boronic acid derivatives often involves Suzuki–Miyaura coupling . This is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. The success of this method is due to its mild and functional group-tolerant reaction conditions, along with the use of a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Aplicaciones Científicas De Investigación
Optical Modulation and Sensor Development
Phenyl boronic acids, including derivatives with fluorine substituents, have been demonstrated to play a significant role in optical modulation and sensor development. For example, these compounds have been used to create aqueous dispersions of single-walled carbon nanotubes (SWNTs) that respond to saccharide binding by quenching near-infrared fluorescence. This application is particularly relevant for saccharide recognition, indicating a potential for the development of advanced sensors for biological and environmental monitoring (Mu et al., 2012).
Synthesis and Structural Analysis
Research has also focused on the synthesis and crystal structure analysis of amino-3-fluorophenyl boronic acids. These studies provide insights into the chemical behavior and potential applications of these compounds in creating glucose sensing materials, demonstrating their importance in the synthesis of biologically active compounds and pharmaceutical agents (Das et al., 2003).
Organic Synthesis Applications
Fluorescence Quenching and Analytical Chemistry
Fluoro-substituted phenylboronic acids have been used in fluorescence quenching studies, which are critical in analytical chemistry for detecting various analytes. These studies have shown how the structural properties of boronic acid derivatives can influence their fluorescence quenching behavior, providing a basis for the development of new fluorescent sensors (Geethanjali et al., 2015).
Influence on Phenylboronic Compounds' Properties
Investigations into the influence of fluorine substituents on the properties of phenylboronic compounds have revealed how these modifications affect their acidity, hydrolytic stability, and spectroscopic properties. Such research is vital for designing boronic acids and their derivatives for specific applications in materials science, biology, and medicine (Gozdalik et al., 2017).
Propiedades
Número CAS |
1449135-54-9 |
|---|---|
Nombre del producto |
[4-Fluoro-3-(4-methylpiperazine-1-carbonyl)phenyl]boronic acid |
Fórmula molecular |
C12H16BFN2O3 |
Peso molecular |
266.08 g/mol |
Nombre IUPAC |
[4-fluoro-3-(4-methylpiperazine-1-carbonyl)phenyl]boronic acid |
InChI |
InChI=1S/C12H16BFN2O3/c1-15-4-6-16(7-5-15)12(17)10-8-9(13(18)19)2-3-11(10)14/h2-3,8,18-19H,4-7H2,1H3 |
Clave InChI |
MUCDVOJGMDHXTG-UHFFFAOYSA-N |
SMILES |
B(C1=CC(=C(C=C1)F)C(=O)N2CCN(CC2)C)(O)O |
SMILES canónico |
B(C1=CC(=C(C=C1)F)C(=O)N2CCN(CC2)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



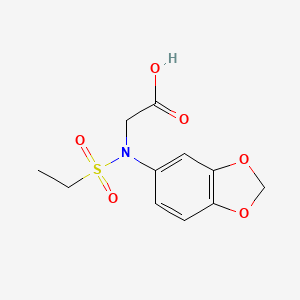
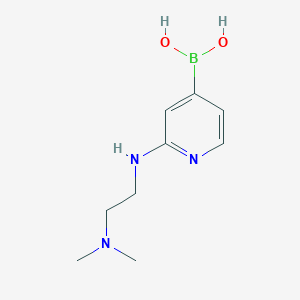
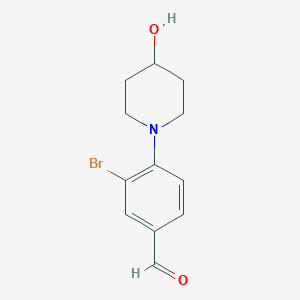
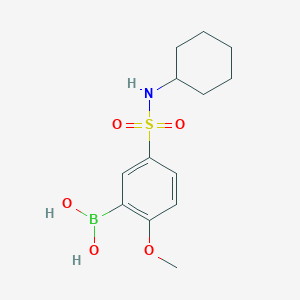
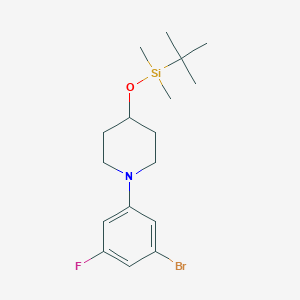
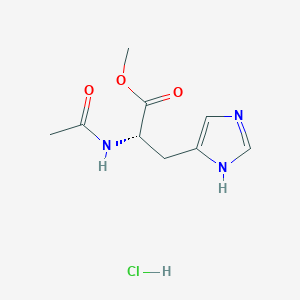


![(2-Methoxyethyl)[1-(1,3-thiazol-2-yl)ethyl]amine hydrochloride](/img/structure/B1472910.png)
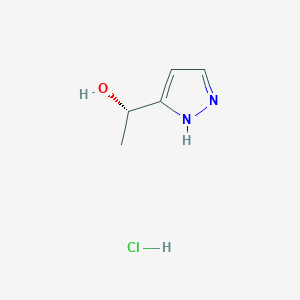
![1-[2-(4-chlorophenyl)ethyl]-5-nitro-1H-1,3-benzodiazole](/img/structure/B1472912.png)
